Speciophylline

Description

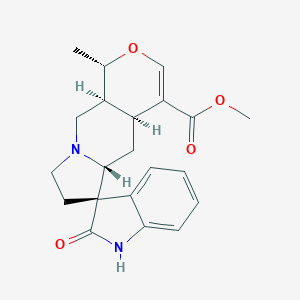

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,4aS,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-ZUNJVLJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319083 | |

| Record name | Speciophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-68-1 | |

| Record name | Speciophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Speciophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Speciophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4697-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPECIOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET6RF2PE1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide to the Isolation of Speciophylline from Uncaria tomentosa

Audience: Researchers, scientists, and drug development professionals.

Abstract: Uncaria tomentosa (Willd. ex Schult.) DC., commonly known as Cat's Claw, is a medicinal plant rich in a variety of bioactive compounds, most notably pentacyclic and tetracyclic oxindole alkaloids.[1][2] Among these, speciophylline, a pentacyclic oxindole alkaloid, has garnered scientific interest. This document provides a comprehensive technical overview of the methodologies for the isolation of this compound from Uncaria tomentosa, including detailed experimental protocols, quantitative data, and visual workflows.

Quantitative Data on Alkaloid Content in Uncaria tomentosa

The concentration of this compound and other oxindole alkaloids can vary significantly depending on the part of the plant used, its geographical origin, and the extraction method employed.[1][3] The following tables summarize quantitative data reported in the literature.

Table 1: Content of Pentacyclic Oxindole Alkaloids (POAs) in a Dry Extract of Uncaria tomentosa Root

| Alkaloid | Content (% of total extract) |

| Pteropodine | 0.93 |

| This compound | 0.53 |

| Mitraphylline | 0.34 |

| Isopteropodine | 0.25 |

| Uncarine F | 0.16 |

| Isomitraphylline | 0.05 |

| (Data sourced from Winkler et al., 2004, as cited in[4]) |

Table 2: Total Oxindole Alkaloid Content in Different Parts of Uncaria tomentosa

| Plant Part | Total Oxindole Alkaloids (g%) | Pentacyclic Oxindole Alkaloids (g%) | Tetracyclic Oxindole Alkaloids (g%) |

| Leaves | 0.360 - 4.792 | 0.041 - 2.193 | 0.003 - 4.371 |

| Branches | 0.347 - 1.431 | 0.052 - 0.999 | 0.003 - 1.335 |

| (Data sourced from[3]) |

Table 3: Alkaloid Extraction Yields from Uncaria tomentosa

| Plant Part | Extraction Yield (%) | Alkaloid Content in Extract (mg/100g of dry material) |

| Leaves | 0.44 - 0.81 | 30 - 704 |

| Bark | 0.20 - 0.35 | 95 - 275 |

| (Data sourced from[5]) |

Experimental Protocols for Isolation of this compound

The isolation of this compound from Uncaria tomentosa is a multi-step process involving extraction, acid-base partitioning to enrich the alkaloid fraction, and subsequent chromatographic purification.

Plant Material and Extraction

-

Preparation: The bark, roots, or leaves of Uncaria tomentosa are air-dried at room temperature and then pulverized into a fine powder.[6]

-

Extraction Solvent: Hydroethanolic solutions (e.g., 63% v/v ethanol in water) are effective for extracting oxindole alkaloids.[3] Other solvents like methanol or trichloroethylene have also been reported.[7][8]

-

Extraction Procedure:

-

Macerate the powdered plant material in the chosen solvent. For example, use boiling methanol (3 x 10 mL for a specified amount of plant material, for 15 minutes each time).[8]

-

Alternatively, perform decoction by heating the plant material in water at 90-100°C.[9]

-

Filter the resulting mixture through a suitable filter paper (e.g., Whatman No. 2) to separate the liquid extract from the solid plant residue.[3][6]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[10]

-

Acid-Base Partitioning for Alkaloid Enrichment

This classical method separates acidic and neutral compounds from basic alkaloids.[11]

-

Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Organic Wash: Wash the acidic aqueous solution with an immiscible organic solvent (e.g., ethyl acetate or chloroform) to remove neutral and acidic impurities. Discard the organic layer.[9]

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., chloroform or dichloromethane).

-

Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to yield an alkaloid-rich fraction.[11]

Chromatographic Purification

Further purification is necessary to isolate this compound from the mixture of other oxindole alkaloids.

2.3.1. Thin-Layer Chromatography (TLC)

TLC is primarily used for rapid analysis of the alkaloid fractions and to determine optimal solvent systems for column chromatography.[7]

-

Stationary Phase: Silica gel 60 F254 plates.[7]

-

Mobile Phase: A combination of solvents such as chloroform, methanol, and ammonia in various ratios. Acidic aqueous mobile phases on silica and cyanopropyl layers have shown good separation of alkaloids.[7]

-

Detection: Visualization is achieved by spraying with Dragendorff's reagent, which produces orange spots for alkaloids, or by using iodine vapor.[7]

2.3.2. Column Chromatography

Column chromatography allows for the separation of larger quantities of the alkaloid mixture.

-

Initial Fractionation (Gel Filtration):

-

Stationary Phase: Sephadex LH-20.[7]

-

Elution: Elute with a suitable solvent like methanol to perform an initial fractionation of the alkaloid-rich extract.

-

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.[7]

-

Elution: A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by TLC to identify those containing this compound.

-

2.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for the final purification and quantification of this compound.[11][12]

-

Column: A reverse-phase C18 column (e.g., Gemini-NX RP-18, 250 x 4.6 mm, 5 µm) is commonly used.[3][12]

-

Mobile Phase: A gradient or isocratic system consisting of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of 10 mM phosphate buffer (pH 7.0) and acetonitrile.[12][13] Another system uses ammonium acetate buffer (10 mM, pH 7.0) and acetonitrile in a linear gradient.[3]

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Detection: UV detection at 245 nm is suitable for oxindole alkaloids.[3][12]

-

Separation: This method can achieve baseline separation of the six isomeric pentacyclic oxindole alkaloids, including this compound, pteropodine, isopteropodine, mitraphylline, isomitraphylline, and uncarine F.[12][14]

Visualizations: Workflows and Relationships

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Logical Relationship of Uncaria tomentosa Alkaloids

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. akjournals.com [akjournals.com]

- 8. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6797286B2 - Methods and preparations of extracts of Uncaria species with reduced alkaloid content - Google Patents [patents.google.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

Speciophylline: A Technical Guide to its Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Speciophylline, an oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. This document is intended for researchers, scientists, and drug development professionals interested in the scientific and therapeutic potential of this natural compound.

Introduction

This compound, also known as Uncarine D, is a pentacyclic oxindole alkaloid that has garnered scientific interest for its biological activities, including its potential as an antiplasmodial agent.[1] As a member of the oxindole alkaloid family, its structural characteristics and chemical properties are of significant interest for medicinal chemistry and drug discovery. This guide consolidates available data on its physical, chemical, and biological properties to serve as a foundational resource for further research and development.

Physical and Chemical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₄ | PubChem[2] |

| Molecular Weight | 368.4 g/mol | PubChem[2] |

| IUPAC Name | methyl (1S,4aS,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | PubChem[2] |

| CAS Number | 4697-68-1 | PubChem[2] |

| Synonyms | Uncarine D, Speciophyllin | PubChem[2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3-AA | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 368.17360725 Da | PubChem[2] |

| Topological Polar Surface Area | 77.2 Ų | PubChem |

| Heavy Atom Count | 27 | PubChem[2] |

| Complexity | 692 | PubChem[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights | Source |

| ¹³C NMR | Spectral data available. | PubChem[2] |

| Mass Spectrometry (LC-MS) | Precursor m/z: 369.1808837 ([M+H]⁺) | PubChem[2] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline methodologies for the isolation, characterization, and evaluation of this compound's biological activity.

Isolation and Purification of this compound from Mitragyna speciosa

The following is a general protocol for the isolation and purification of alkaloids from Mitragyna speciosa leaves, which can be adapted for the specific isolation of this compound.

Experimental Workflow: Isolation and Purification of this compound

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered leaves of Mitragyna speciosa are subjected to sequential solvent extraction, typically starting with a non-polar solvent like n-hexane to remove lipids, followed by solvents of increasing polarity such as chloroform and methanol to extract the alkaloids.[3][4]

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.[3]

-

Purification: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, for example, with hexane and ethyl acetate, is used to separate the different alkaloid components.[3][5]

-

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are pooled and concentrated to yield the purified compound. Further purification can be achieved using techniques like preparative TLC or HPLC.[4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are employed for the complete assignment of proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact mass and molecular formula of this compound. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[2]

Biological Activity and Potential Signaling Pathways

This compound has demonstrated antiplasmodial activity against Plasmodium falciparum.[1] The precise mechanism of action has not been fully elucidated for this compound itself; however, related oxindole alkaloids are known to interfere with parasitic cellular processes.

In Vitro Antiplasmodial Activity Assay

Experimental Workflow: In Vitro Antiplasmodial Assay

Caption: Workflow for determining the in vitro antiplasmodial activity.

Methodology:

-

Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., NF54) is cultured in human red blood cells (RBCs) in a suitable culture medium.[6]

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Incubation: The parasite culture is incubated with the different concentrations of this compound in a 96-well plate for 72 hours.[6]

-

Growth Inhibition Assay: Parasite growth is quantified using a fluorescent dye such as SYBR Green I, which intercalates with the DNA of the parasites. The fluorescence intensity is proportional to the parasite load.[6]

-

IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Potential Mechanism of Action and Signaling Pathways

While the direct molecular targets of this compound are yet to be definitively identified, the antiplasmodial activity of oxindole alkaloids may involve the inhibition of key parasitic enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for the parasite's cell cycle progression.[7] Inhibition of these kinases would lead to a disruption of the parasite's life cycle.

Hypothesized Signaling Pathway Inhibition by this compound

Caption: Hypothesized mechanism of action of this compound against P. falciparum.

This proposed pathway suggests that this compound may inhibit parasitic CDKs, thereby arresting the cell cycle and leading to parasite death. Further research is required to validate this hypothesis and to identify the specific CDK(s) or other molecular targets of this compound.

Conclusion

This compound is a promising natural product with demonstrated antiplasmodial activity. This technical guide provides a summary of its known physical and chemical properties and outlines key experimental protocols for its study. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, and explore its full therapeutic potential. The information presented here serves as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.

References

- 1. Design and synthesis of simplified this compound analogues and β-carbolines as active molecules against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijstr.org [ijstr.org]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxindole-based compounds are selective inhibitors of Plasmodium falciparum cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Speciophylline in Mitragyna speciosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speciophylline, a pentacyclic oxindole alkaloid found in the leaves of Mitragyna speciosa (kratom), is a diastereomer of mitraphylline and is part of a complex mixture of over 50 monoterpene indole alkaloids (MIAs) and their oxindole derivatives within the plant.[1][2] While much of the research on kratom alkaloids has focused on the prominent indole alkaloid, mitragynine, the biosynthesis of its oxindole counterparts, such as this compound, is a burgeoning field of study. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the formation of its unique spirooxindole scaffold. This document synthesizes findings from transcriptomic, genomic, and metabolomic studies to present a coherent pathway, supported by quantitative data and detailed experimental protocols for key enzymatic assays. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction to this compound and its Biosynthetic Origin

This compound is a spirooxindole alkaloid, a structural class of compounds characterized by an oxindole core spiro-fused to a heterocyclic moiety. In Mitragyna speciosa, these oxindole alkaloids are biosynthetically derived from their corresponding indole alkaloid precursors.[3] The biosynthesis of all MIAs, including the precursors to this compound, originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpene from the methylerythritol 4-phosphate (MEP) pathway.[4] This initial condensation reaction, catalyzed by strictosidine synthase (STR), yields strictosidine, the universal precursor for the vast array of MIAs found in the plant kingdom.[4]

The Biosynthetic Pathway from Strictosidine to the Spirooxindole Scaffold

The biosynthetic journey from strictosidine to this compound involves a series of enzymatic transformations, including deglycosylation, reduction, oxidation, and rearrangement. While the complete pathway has not been fully elucidated in a linear fashion, key enzymatic steps have been identified, particularly the crucial conversion of a corynanthe-type indole alkaloid to the spirooxindole structure.

Formation of Corynanthe-Type Alkaloid Precursors

Following the formation of strictosidine, the pathway proceeds through the following key steps:

-

Deglycosylation: Strictosidine is deglycosylated by the enzyme strictosidine-β-D-glucosidase (SGD) to produce strictosidine aglycone. This aglycone is unstable and exists in equilibrium with several reactive intermediates.

-

Reduction: The strictosidine aglycone undergoes reduction by dihydrocorynantheine synthase (DCS) isoforms to yield dihydrocorynantheine.

-

Formation of 3R-Intermediates: A critical juncture in the biosynthesis of spirooxindoles is the formation of 3R-stereoisomers of MIAs. It is hypothesized that only MIAs with a 3R configuration at the C3 position can be converted to spirooxindole alkaloids.[5] This stereochemical inversion from the canonical 3S configuration of strictosidine-derived alkaloids is thought to occur via an oxidation-reduction mechanism involving an iminium intermediate.

The Key Oxidative Rearrangement to the Spirooxindole Scaffold

The hallmark of this compound biosynthesis is the formation of the spirooxindole scaffold. This transformation is catalyzed by a specific cytochrome P450 enzyme:

-

Ms3eCIS/MsSAS (3-epi-corynoxeine/isocorynoxeine synthase): This enzyme, identified through transcriptomic and genomic analysis of M. speciosa, is a cytochrome P450 of the CYP71 family.[3][6][7] It catalyzes the oxidative rearrangement of corynanthe-type (3R)-secoyohimbane precursors to form the corresponding spirooxindole alkaloids.[3][7] Specifically, Ms3eCIS has been shown to convert hirsutine (a 3R-corynanthe alkaloid) to its spirooxindole derivative.[5] It is highly probable that a similar 3R-corynanthe alkaloid serves as the direct precursor for this compound, which is then acted upon by Ms3eCIS or a closely related enzyme.

The proposed mechanism involves an epoxidation of the indole ring followed by a semi-pinacol rearrangement.[3]

Quantitative Data on Alkaloid Content in Mitragyna speciosa

The concentration of this compound and other alkaloids in M. speciosa can vary significantly depending on the cultivar (chemotype), age of the plant, and environmental conditions. The table below summarizes quantitative data for key alkaloids, including oxindoles, from various studies.

| Alkaloid | Plant Material | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Mitragynine | Commercial Kratom Products | 13.9 ± 1.1 – 270 ± 24 | UPLC-HRMS | [6] |

| Speciogynine | US-grown "Rifat" | 7.94 ± 0.83 – 11.55 ± 0.18 | UPLC-HRMS | [6] |

| Isomitraphylline | US-grown "Rifat" | 0.943 ± 0.033 – 1.47 ± 0.18 | UPLC-HRMS | [6] |

| Speciofoline | Commercial Kratom Products | Highly variable (up to 90-fold difference) | LC-MS | [8] |

| Paynantheine | Commercial Kratom Products | Variable | UPLC-HRMS | [6] |

| Speciociliatine | Commercial Kratom Products | Variable | UPLC-HRMS | [6] |

Note: Specific quantitative data for this compound is often grouped with its diastereomers like mitraphylline and isomitraphylline in broader analyses.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below is a representative protocol for the in vitro characterization of a cytochrome P450 enzyme, such as Ms3eCIS.

Heterologous Expression and Microsome Preparation

-

Gene Synthesis and Cloning: The coding sequence of the candidate P450 gene (e.g., Ms3eCIS) is synthesized and cloned into a suitable expression vector for yeast (e.g., Saccharomyces cerevisiae) or insect cells.

-

Yeast Transformation and Culture: The expression vector is transformed into a suitable yeast strain. Transformed yeast are grown in selective media to an optimal density.

-

Induction of Protein Expression: Expression of the P450 is induced by adding an appropriate inducer (e.g., galactose) to the culture medium.

-

Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation. The microsome pellets are resuspended in a suitable buffer and stored at -80°C.

In Vitro Enzyme Assay

-

Reaction Mixture Preparation: A typical reaction mixture contains the following components in a final volume of 100 µL:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Microsomal protein containing the P450 enzyme (e.g., 10-50 pmol)

-

NADPH-cytochrome P450 reductase (CPR)

-

Substrate (e.g., a 3R-corynanthe alkaloid precursor) dissolved in a suitable solvent (e.g., DMSO)

-

NADPH (as a cofactor)

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH. The mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding an equal volume of a quenching solvent, such as ice-cold acetonitrile or methanol.

-

Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Product Analysis by LC-MS/MS: The reaction products are analyzed by Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The identity of the product (e.g., this compound) is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.

Visualizing the Biosynthetic Pathway and Experimental Workflow

Biosynthetic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Identifying the biosynthetic pathways for pharmaceutical alkaloids in mitragyna species - UNIVERSITY OF FLORIDA [portal.nifa.usda.gov]

- 3. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hort.ifas.ufl.edu [hort.ifas.ufl.edu]

- 5. researchgate.net [researchgate.net]

- 6. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of Speciophylline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Speciophylline, a pentacyclic oxindole alkaloid isolated from the leaves of Mitragyna speciosa (kratom), has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound's bioactivity, with a focus on its established antiplasmodial properties and potential for anti-inflammatory and anticancer activities. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug discovery efforts. Additionally, this guide explores potential signaling pathways that may be modulated by this compound, drawing inferences from structurally related alkaloids.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. This compound, a constituent of the traditional medicinal plant Mitragyna speciosa, represents a promising candidate for further investigation. While its primary reported bioactivity is against the malaria parasite Plasmodium falciparum, the broader pharmacological profile of this compound remains largely unexplored. This guide aims to consolidate the current knowledge on the in vitro bioactivity of this compound and provide a framework for future research by detailing standardized experimental protocols and postulating potential mechanisms of action.

Quantitative Bioactivity Data

The primary in vitro bioactivity reported for this compound is its effect against the chloroquine-resistant K1 strain of Plasmodium falciparum.

| Bioactivity | Assay Type | Target Organism/Cell Line | Parameter | Value | Reference |

| Antiplasmodial | Not specified | Plasmodium falciparum (K1 strain) | IC₅₀ | 10.6 µM | [1] |

Potential Areas for In Vitro Bioactivity Screening

Based on the pharmacological activities of other Mitragyna alkaloids and common screening paradigms for natural products, the following areas are proposed for the in vitro evaluation of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. The potential of this compound to modulate inflammatory pathways can be assessed using the following in vitro assays.

Anticancer Activity

The cytotoxicity of this compound against various cancer cell lines can be determined to evaluate its potential as an anticancer agent.

Detailed Experimental Protocols

In Vitro Antiplasmodial Assay: SYBR Green I-Based Method

This protocol is adapted from standard procedures for determining the antiplasmodial activity of compounds against P. falciparum.[2][3][4][5][6]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., K1 strain)

-

Human red blood cells (O+)

-

Complete RPMI-1640 medium

-

This compound stock solution (in DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.8% Triton X-100)

-

96-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in complete RPMI-1640 medium at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Drug Dilution: Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a drug-free control (vehicle) and a positive control (e.g., chloroquine).

-

Parasite Addition: Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration of this compound compared to the drug-free control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay: MTT Method

This protocol assesses the effect of this compound on the metabolic activity of mammalian cells, providing an indication of its cytotoxicity.[7][8][9][10]

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound against a selected cell line.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the CC₅₀ value from the dose-response curve.

In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[11][12][13][14][15]

Objective: To determine the IC₅₀ of this compound for COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

This compound stock solution (in DMSO)

-

Assay buffer

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and various concentrations of this compound. Include a vehicle control and a positive control (e.g., indomethacin or celecoxib).

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Determine the IC₅₀ values for both COX-1 and COX-2.

In Vitro Anti-inflammatory Assay: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase.[16][17][18][19]

Objective: To determine the IC₅₀ of this compound for iNOS activity.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess reagent

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO production inhibition for each concentration of this compound. Determine the IC₅₀ value.

Potential Signaling Pathways and Mechanisms of Action

While the direct molecular targets of this compound are yet to be elucidated, the bioactivities of structurally related alkaloids from Mitragyna speciosa provide valuable insights into potential mechanisms.

Opioid Receptor Modulation

Several alkaloids from Mitragyna speciosa, such as mitragynine and its diastereomer speciociliatine, have been shown to interact with opioid receptors.[20][21] Speciociliatine has been reported to be a weak antagonist at the µ-opioid receptor. Given the structural similarities, it is plausible that this compound may also modulate opioid receptor signaling. This could be a primary avenue for its potential analgesic and other central nervous system effects.

Caption: Hypothetical modulation of the μ-opioid receptor signaling pathway by this compound.

Anti-inflammatory Signaling

Should this compound demonstrate anti-inflammatory activity, it may exert its effects through the inhibition of key inflammatory enzymes like COX and iNOS, or by modulating upstream signaling pathways such as the NF-κB and MAPK pathways, which are common targets for anti-inflammatory natural products.[22][23][24][25]

Experimental and Logical Workflows

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Conclusion and Future Directions

The current body of evidence highlights the antiplasmodial activity of this compound as a key bioactivity. However, its full therapeutic potential is likely yet to be uncovered. The protocols and potential mechanisms outlined in this guide provide a solid foundation for researchers to undertake a more comprehensive in vitro screening of this compound. Future studies should focus on:

-

Broad-spectrum bioactivity screening: Systematically evaluating the anti-inflammatory, anticancer, and other potential bioactivities of this compound using the standardized assays described.

-

Mechanism of action studies: Investigating the direct molecular targets of this compound, with a primary focus on opioid receptors, to elucidate its mechanism of action.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its bioactivity and to optimize its pharmacological properties.

A thorough in vitro characterization of this compound will be instrumental in guiding its further development as a potential therapeutic agent.

References

- 1. Design and synthesis of simplified this compound analogues and β-carbolines as active molecules against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iddo.org [iddo.org]

- 3. researchgate.net [researchgate.net]

- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 6. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. academicjournals.org [academicjournals.org]

- 15. academicjournals.org [academicjournals.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. dovepress.com [dovepress.com]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. bioassaysys.com [bioassaysys.com]

- 20. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolism of speciociliatine, an overlooked kratom alkaloid for its potential pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Modulation of multiple cellular signalling pathways as targets for anti-inflammatory and anti-tumorigenesis action of Scopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Speciophylline: An Analysis of Early Studies and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Speciophylline is one of the numerous alkaloids present in the leaves of Mitragyna speciosa (Kratom), a plant native to Southeast Asia. While the pharmacological and toxicological properties of the major alkaloids, mitragynine and 7-hydroxymitragynine, have been the subject of considerable research, the toxicological profiles of many of the minor alkaloids, including this compound, remain largely uncharacterized. This technical guide synthesizes the available information regarding the toxicology of Mitragyna speciosa extracts and its primary alkaloids as a proxy to understand the potential risks associated with its individual components. A significant data gap exists for this compound, and this document underscores the critical need for focused preclinical safety evaluation of this specific compound.

Introduction: The Uncharacterized Toxicity of this compound

This compound is an oxindole alkaloid found in Mitragyna speciosa. While its presence is documented, dedicated toxicological studies on the isolated compound are conspicuously absent from the published scientific literature. The primary focus of toxicological investigations into Kratom has been on the whole-plant extracts and its most abundant psychoactive alkaloid, mitragynine. This leaves a significant knowledge gap regarding the safety profile of individual minor alkaloids like this compound.

The PubChem database contains a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound, indicating it as "Fatal if swallowed" (Acute Toxicity 2).[1] However, this classification is based on a notification from a single company to the ECHA C&L Inventory and is not supported by publicly available detailed toxicological studies.[1] Therefore, a comprehensive understanding of this compound's toxicological profile necessitates an examination of the broader context of Mitragyna speciosa toxicology.

Toxicological Profile of Mitragyna speciosa (Kratom) Extracts

Early and ongoing research into the toxicology of Mitragyna speciosa has primarily utilized extracts of the plant material. These studies provide a general overview of the potential hazards associated with Kratom consumption, though the complex mixture of alkaloids makes it difficult to attribute specific toxic effects to any single compound.

Acute Toxicity

Acute toxicity studies on Mitragyna speciosa extracts have been conducted in rodent models to determine the median lethal dose (LD50), the dose at which 50% of the test animals die. These studies have shown that the toxicity of the extract can vary depending on the solvent used for extraction, which influences the final alkaloid concentration.

Table 1: Acute Toxicity of Mitragyna speciosa Extracts in Rodents

| Extract Type | Animal Model | Route of Administration | LD50 Value | Reference |

| Total Alkaloid Extract | Mice | Oral | 173.20 mg/kg | [2] |

| Methanolic Extract | Mice | Oral | 4.90 g/kg | [2] |

Sub-chronic Toxicity

Repeated dose toxicity studies provide insights into the effects of longer-term exposure to a substance. Sub-chronic studies on standardized methanolic extracts of Mitragyna speciosa in rats have revealed potential for organ damage.

In a 28-day study, rats administered a standardized methanolic extract of Mitragyna speciosa showed toxic effects on the liver, kidneys, and lungs.[3] Observed effects included alterations in biochemical and hematological parameters, as well as histopathological changes in these organs.[3] Another study noted liver cell hypertrophy, dilation of sinusoids, and hemorrhage in liver cells, along with renal effects such as swollen glomerulus capsules.[4]

Genotoxicity of Mitragyna speciosa and its Alkaloids

Genotoxicity assays are crucial for assessing the potential of a substance to damage genetic material (DNA), which can lead to mutations and cancer. Studies on Mitragyna speciosa extracts and mitragynine have generally not indicated a strong genotoxic potential.

A study utilizing the Ames test, a bacterial reverse mutation assay, found no mutagenic effects for a Mitragyna speciosa extract.[5] Similarly, the plant extract and mitragynine did not show genotoxicity in the mouse lymphoma gene mutation assay.[5]

Experimental Protocols

To ensure transparency and reproducibility, the methodologies of key toxicological studies are detailed below.

Acute Oral Toxicity Study Protocol (Based on general OECD guidelines)

-

Test Animals: Male and female Swiss mice.

-

Housing: Housed in standard laboratory conditions with a 12-hour light-dark cycle and ad libitum access to food and water.

-

Test Substance: Mitragyna speciosa total alkaloid extract and methanolic extract, administered orally via gavage.

-

Dosage: A range of doses are administered to different groups of animals.

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.

-

Data Collection: Body weight changes, behavioral changes, and mortality are recorded. At the end of the study, a gross necropsy is performed on all animals.

-

LD50 Calculation: The LD50 is calculated using appropriate statistical methods.

Sub-chronic Oral Toxicity Study Protocol (28-Day Study)

-

Test Animals: Male and female Sprague-Dawley rats.

-

Housing: Housed under controlled environmental conditions.

-

Test Substance: Standardized methanolic extract of Mitragyna speciosa administered daily via oral gavage for 28 days.

-

Dosage Groups: Typically includes a control group and at least three dose levels (low, mid, high).

-

Observations: Daily monitoring for clinical signs of toxicity, weekly body weight and food consumption measurements.

-

Clinical Pathology: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.

-

Histopathology: Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.

Ames Test (Bacterial Reverse Mutation Assay)

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).

-

Procedure: The bacterial strains are exposed to the test substance (e.g., Mitragyna speciosa extract) with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a mutation) is counted.

-

Interpretation: A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Discussion and Future Directions

The available toxicological data on Mitragyna speciosa provides a foundational, yet incomplete, picture of the potential risks associated with its use. The toxicity observed with whole-plant extracts is a result of the complex interplay of its numerous alkaloid constituents. While mitragynine is the most abundant and well-studied, the contribution of minor alkaloids like this compound to the overall toxicological profile is unknown.

Conclusion: The Imperative for Further Research

There is a critical and urgent need for dedicated toxicological studies on isolated this compound. To adequately characterize its safety profile, the following studies are recommended:

-

Acute, Sub-acute, and Chronic Toxicity Studies: To determine the LD50 and identify target organs of toxicity following single and repeated dosing.

-

Genotoxicity Battery: A comprehensive assessment including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.

-

Safety Pharmacology Studies: To evaluate effects on the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicity Studies: To assess the potential for adverse effects on fertility and embryonic development.

Without these fundamental studies, the toxicological profile of this compound will remain speculative, posing a potential risk to public health, especially as the use of Kratom and its derivatives continues to be a subject of public and regulatory interest. The scientific community, regulatory bodies, and the natural products industry share a responsibility to address this significant data gap.

References

- 1. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Subchronic toxicity study of standardized methanolic extract of Mitragyna speciosa Korth in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitragyna speciosa Korth toxicity: Experimental findings and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitragyna speciosa: Clinical, Toxicological Aspects and Analysis in Biological and Non-Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Speciophylline potential as an anti-leukemic agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Speciophylline, a pentacyclic oxindole alkaloid (POA) found in the medicinal plant Uncaria tomentosa (Cat's Claw), presents a promising avenue for the development of novel anti-leukemic therapies.[1] While direct and extensive research on the anti-leukemic properties of isolated this compound is currently limited, a substantial body of evidence supports the anti-cancer and cytotoxic activities of Uncaria tomentosa extracts and its constituent POAs.[2][3][4][5][6] This technical guide provides a comprehensive overview of the existing, albeit indirect, evidence and outlines a prospective research framework to rigorously evaluate the potential of this compound as a clinically relevant anti-leukemic agent.

Uncaria tomentosa has a long history of use in traditional medicine for treating various ailments, including cancer.[2][3] Modern scientific investigations have begun to validate these traditional uses, with studies demonstrating the anti-proliferative and pro-apoptotic effects of its extracts on various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60.[4][7][8][9] The anti-leukemic activity of Uncaria tomentosa is attributed to its rich content of POAs, a class of compounds to which this compound belongs.[3][5]

This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. It summarizes the available data on related compounds, proposes detailed experimental protocols for future investigation, and visualizes hypothetical signaling pathways and experimental workflows to guide further research.

Quantitative Data on the Anti-Cancer Activity of Uncaria tomentosa and Related Pentacyclic Oxindole Alkaloids

While specific quantitative data for this compound's anti-leukemic activity is not yet available in the public domain, the following tables summarize the reported anti-proliferative and cytotoxic effects of Uncaria tomentosa extracts and other constituent POAs against various cancer cell lines. This data provides a strong rationale for investigating this compound and serves as a benchmark for future studies.

Table 1: In Vitro Cytotoxicity of Uncaria tomentosa Extracts

| Cell Line | Extract Type | IC50 Value | Reference |

| B16-BL6 (murine melanoma) | 70% Ethanol Extract | ~40 µg/mL | [4] |

| Ewing's sarcoma MHH-ES-1 | Mitraphylline (isolated POA) | 17.15 ± 0.82 µM | [10] |

| Breast cancer MT-3 | Mitraphylline (isolated POA) | 11.80 ± 1.03 µM | [10] |

| PC3 (prostate cancer) | Pteropodine (isolated POA) | ~5 µM | [5] |

| WiDr (colon cancer) | Pteropodine (isolated POA) | ~5 µM | [5] |

Table 2: Apoptosis Induction by Uncaria tomentosa in Leukemia Cells

| Cell Line | Treatment | Key Observations | Reference |

| HL-60 (promyelocytic leukemia) | Ethyl Acetate Extract | Increased Reactive Oxygen Species (ROS), Cytochrome c release, Caspase activation | [2] |

Proposed Experimental Protocols for Evaluating the Anti-Leukemic Potential of this compound

To systematically evaluate the anti-leukemic potential of this compound, a series of well-defined in vitro experiments are proposed. These protocols are based on standard methodologies used in pre-clinical cancer drug discovery.

In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various leukemia cell lines.

-

Cell Lines: A panel of human leukemia cell lines representing different subtypes, such as:

-

HL-60 (Acute Promyelocytic Leukemia)

-

K562 (Chronic Myelogenous Leukemia)

-

MOLM-13 (Acute Myeloid Leukemia)

-

CCRF-CEM (Acute Lymphoblastic Leukemia)

-

Normal human peripheral blood mononuclear cells (PBMCs) to assess selectivity.

-

-

Methodology (MTT Assay):

-

Seed leukemia cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.

-

Apoptosis Assays

-

Objective: To determine if this compound induces apoptosis in leukemia cells.

-

Methodology (Annexin V-FITC/Propidium Iodide Staining):

-

Treat leukemia cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on cell cycle progression in leukemia cells.

-

Methodology (Propidium Iodide Staining and Flow Cytometry):

-

Treat leukemia cells with this compound at its IC50 concentration for 24 hours.

-

Harvest, wash, and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Hypothesized Signaling Pathways and Experimental Workflows

Based on the known mechanisms of Uncaria tomentosa and other pentacyclic oxindole alkaloids, the following signaling pathways and experimental workflows are proposed for investigation.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Pre-clinical Evaluation

Caption: A proposed workflow for the pre-clinical evaluation of this compound.

Hypothesized Cell Cycle Arrest Mechanism

Caption: Hypothesized G1 cell cycle arrest mechanism by this compound.

Conclusion and Future Directions

The available evidence, primarily from studies on Uncaria tomentosa and its constituent pentacyclic oxindole alkaloids, strongly suggests that this compound warrants thorough investigation as a potential anti-leukemic agent. The proposed research framework, encompassing in vitro cytotoxicity, apoptosis, and cell cycle analysis, provides a clear path forward for elucidating its efficacy and mechanism of action.

Future research should focus on:

-

Isolation and purification of high-purity this compound to enable accurate and reproducible in vitro and in vivo studies.

-

Comprehensive screening against a broader panel of hematological malignancy cell lines to determine the spectrum of its anti-cancer activity.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Pre-clinical in vivo studies using animal models of leukemia to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.

The exploration of natural products like this compound holds significant promise for the discovery of novel, effective, and potentially less toxic treatments for leukemia. This technical guide provides a solid foundation and a strategic roadmap for advancing our understanding of this compound's therapeutic potential.

References

- 1. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Induction of apoptosis by Uncaria tomentosa through reactive oxygen species production, cytochrome c release, and caspases activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Treatment with Uncaria tomentosa Promotes Apoptosis in B16-BL6 Mouse Melanoma Cells and Inhibits the Growth of B16-BL6 Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Uncaria tomentosa (Willd. ex Schult.) DC.: A Review on Chemical Constituents and Biological Activities [mdpi.com]

- 7. Antiproliferative activity of various Uncaria tomentosa preparations on HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jaymun.com [jaymun.com]

- 9. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Insights into Speciophylline-Containing Plants: A Technical Guide for Researchers

An In-depth Exploration of Traditional Uses, Phytochemistry, and Pharmacological Mechanisms for Drug Discovery and Development

This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing the oxindole alkaloid Speciophylline. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the traditional knowledge, phytochemical analysis, and pharmacological mechanisms associated with these plants. This document synthesizes current scientific literature to present quantitative data, experimental protocols, and key signaling pathways, providing a foundation for future research and therapeutic innovation.

Introduction to this compound and Its Botanical Sources

This compound, also known as Uncarine D, is a pentacyclic oxindole alkaloid found in various plant species within the Rubiaceae family. This compound is a stereoisomer of mitraphylline and is often found alongside other structurally related alkaloids. The presence and concentration of this compound can vary significantly between different plant species and even within different parts of the same plant, influenced by factors such as geographical location and environmental conditions.

Plants known to contain this compound are primarily from the genera Mitragyna and Uncaria. These plants have a rich history of use in traditional medicine systems across Southeast Asia, Africa, and South America.

Botanical Sources of this compound:

-

Mitragyna speciosa (Kratom): A tropical evergreen tree native to Southeast Asia, its leaves are traditionally used for their stimulant and analgesic properties.

-

Mitragyna hirsuta : A related species to Kratom, also found in Southeast Asia, and used as a Kratom substitute.

-

Uncaria tomentosa (Cat's Claw): A woody vine found in the tropical jungles of South and Central America, its bark and root have been used for centuries to treat a variety of ailments.

-

Uncaria guianensis : Another species of Cat's Claw with similar traditional uses.

-

Uncaria rhynchophylla : A species of Uncaria used in traditional Chinese medicine.

-

Mitragyna inermis : An African species of Mitragyna with traditional medicinal applications.

-

Cephalanthus tetrandrus and Cephalanthus occidentalis (Buttonbush): These species are also members of the Rubiaceae family and have been found to contain this compound.

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants containing this compound is widespread and diverse, reflecting the broad spectrum of pharmacological activities of their constituent alkaloids. The primary ethnobotanical applications can be categorized into anti-inflammatory, analgesic, anti-malarial, and digestive health remedies.

Anti-inflammatory and Analgesic Applications

The most prominent traditional use of Uncaria species, particularly Uncaria tomentosa (Cat's Claw), is for the treatment of inflammatory conditions such as arthritis and rheumatism[1]. A decoction of the bark and roots is commonly prepared for this purpose[1]. Similarly, leaves of Mitragyna speciosa (Kratom) have been traditionally chewed or brewed into a tea to relieve musculoskeletal pain and fatigue[2].

Anti-malarial and Anti-infective Properties

Several plants containing this compound and related alkaloids have a history of use in treating fever and infections, including malaria. For instance, species of the African Nauclea genus are widely used in traditional remedies for malaria[3][4]. The antiplasmodial activity of this compound analogues against the malaria parasite Plasmodium falciparum has been scientifically investigated, lending credence to this traditional application[5].

Digestive Ailments

Traditional remedies prepared from Nauclea species are also indicated for a variety of digestive ailments[3][4]. These preparations are often used to treat diarrhea and other gastrointestinal disturbances.

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and its isomers in plant materials can be determined using various analytical techniques, with High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) being a common and effective method[4]. The following table summarizes the quantitative analysis of oxindole alkaloids in selected plant species. It is important to note that many studies quantify total oxindole alkaloids or a group of isomers rather than this compound alone.

| Plant Species | Plant Part | Alkaloid(s) Quantified | Concentration (mg/g dry weight) | Analytical Method | Reference(s) |

| Mitragyna speciosa | Leaves | Isomitraphylline | 0.943 ± 0.033 - 1.47 ± 0.18 | UPLC-HRMS | [6] |

| Uncaria tomentosa | Bark | Total Oxindole Alkaloids | 5.61% of total extract | HPLC-UV/DAD | [3] |

| Mitragyna speciosa | Leaves | Mitragynine | 13.9 ± 1.1 - 270 ± 24 | UPLC-HRMS | [6] |

| Mitragyna speciosa | Leaves | Speciociliatine | 0.4 - 12.3 (% w/w) | UPLC-MS/MS | [7] |

| Mitragyna speciosa | Leaves | Speciogynine | 0.1 - 5.3 (% w/w) | UPLC-MS/MS | [7] |

Experimental Protocols

This section provides a representative methodology for the extraction, isolation, and quantification of this compound and related oxindole alkaloids from plant material, based on established protocols for these compounds.

Extraction of Oxindole Alkaloids

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves or bark) at room temperature and grind it into a fine powder.

-

Maceration: Macerate the powdered plant material in methanol (or an ethanol-water mixture) at room temperature for 24-48 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 5% hydrochloric acid.

-

Wash the acidic solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic compounds.

-

Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

-

Extract the liberated alkaloids with an organic solvent (e.g., dichloromethane or a chloroform-methanol mixture).

-

Combine the organic layers and evaporate to dryness to yield a crude alkaloid fraction.

-

Isolation of this compound

-

Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elution Gradient: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light or with Dragendorff's reagent.

-

Purification: Combine fractions containing compounds with similar Rf values to this compound and further purify using preparative HPLC to obtain the pure compound.

Quantification by HPLC-MS/MS

-

Sample Preparation: Accurately weigh the dried plant material and extract with a suitable solvent (e.g., methanol) using ultrasonication or maceration. Filter the extract and dilute to a known volume.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 3.5) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate of 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its isomers.

-

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound or a closely related isomer like mitraphylline. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

The ethnobotanical uses of this compound-containing plants are supported by their pharmacological activities, which are mediated through specific molecular signaling pathways.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of oxindole alkaloids from Uncaria species are, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[8]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound and related alkaloids are proposed to inhibit this pathway by preventing the activation of the IKK complex, thereby stabilizing IκBα and keeping NF-κB in its inactive cytoplasmic state.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antiplasmodial Mechanism: Disruption of Heme Detoxification

The anti-malarial activity of this compound and related compounds is believed to stem from their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Many antimalarial drugs, such as chloroquine, function by inhibiting this polymerization process. The accumulation of free heme is toxic to the parasite, leading to its death. This compound, as an oxindole alkaloid, is thought to act in a similar manner, inhibiting hemozoin formation and causing a lethal buildup of free heme within the parasite's digestive vacuole.

Caption: Proposed antiplasmodial mechanism of this compound.

Conclusion and Future Directions

The ethnobotanical uses of plants containing this compound provide a valuable starting point for modern drug discovery. The traditional knowledge surrounding these plants, particularly their use as anti-inflammatory, analgesic, and anti-malarial agents, is increasingly being validated by scientific research. The mechanisms of action, such as the inhibition of the NF-κB pathway and the disruption of heme detoxification in malaria parasites, highlight the therapeutic potential of this compound and related oxindole alkaloids.

Further research is warranted to:

-

Conduct comprehensive quantitative analysis of this compound in a wider range of plant species.

-

Develop and validate standardized extraction and isolation protocols for this compound to ensure consistency in research and potential commercial production.

-

Elucidate the detailed molecular interactions of this compound with its biological targets.

-

Perform preclinical and clinical studies to evaluate the safety and efficacy of this compound for various therapeutic applications.

By integrating traditional knowledge with modern scientific methodologies, the rich ethnobotanical heritage of this compound-containing plants can be leveraged to develop novel and effective therapeutic agents.

References

- 1. Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 2. [PDF] Quantitative and Qualitative Analysis of Mitragynine in Kratom (Mitragyna Speciosa) by GC-MS, LC-MS/MS and UPLC-PDA | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals as potential IKK-β inhibitor for the treatment of cardiovascular diseases in plant preservation: terpenoids, alkaloids, and quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Speciophylline: An In-Depth Technical Guide on Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciophylline, also known as Uncarine D, is a pentacyclic oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. Traditionally, extracts from these plants have been used in folk medicine for a variety of ailments, suggesting a diverse pharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's molecular targets and its binding affinity, with a focus on data relevant to drug discovery and development. While direct quantitative binding affinities for this compound remain largely uncharacterized in publicly available literature, this document synthesizes existing research to elucidate its probable mechanisms of action and key biological activities.

Core Molecular Targets and Biological Activities

Current research indicates that this compound's therapeutic potential stems from its influence on several key biological pathways. The primary molecular targets and associated activities are summarized below.

Antiplasmodial Activity

This compound has demonstrated potential as an antimalarial agent. While direct IC₅₀ values for this compound are not consistently reported, structurally simplified analogues have shown significant activity against the chloroquine-resistant K1 strain of Plasmodium falciparum. Spirooxindole analogues of this compound have exhibited IC₅₀ values as low as 10.6 μM, indicating a potential for this class of compounds to inhibit parasite growth.[1] The precise molecular target within the parasite remains an area for further investigation.

Anti-inflammatory and Potential Anticancer Effects via NF-κB Pathway Inhibition